2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Description
Properties
Molecular Formula |
C9H3F7O |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H |
InChI Key |
XFPCTOHGAHHLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Using Trifluoroacetyl Halides or Derivatives
One classical approach is a Friedel-Crafts acylation of a substituted fluoro-trifluoromethylbenzene with trifluoroacetyl chloride or trifluoroacetic anhydride under Lewis acid catalysis (e.g., AlCl3). This method introduces the 2,2,2-trifluoroacetyl group directly onto the aromatic ring.
- The aromatic substrate is often pre-functionalized with fluorine and trifluoromethyl groups to direct regioselectivity.
- The reaction is conducted under anhydrous conditions, typically at low to moderate temperatures to control reactivity.
- Purification involves aqueous workup and chromatographic separation to isolate the ketone product.
This method is well-documented for related trifluoroacetophenones and provides moderate to high yields depending on substituent effects and reaction conditions.
Organometallic Coupling with Trifluoroacetyl Precursors
Modern synthetic routes employ organometallic intermediates , particularly arylmagnesium or aryllithium reagents derived from halogenated aromatic precursors:
- Starting from 2-fluoro-5-(trifluoromethyl)aryl halides (e.g., bromides or chlorides), metal-halogen exchange is performed using magnesium or lithium reagents to generate arylmagnesium or aryllithium species.
- These organometallic intermediates are then reacted with trifluoroacetyl electrophiles such as trifluoroacetic anhydride or trifluoroacetyl chloride to afford the target ketone.
- This approach allows for high regioselectivity and functional group tolerance.
- Reaction conditions typically include low temperatures (-78 °C to 0 °C) to prevent side reactions and decomposition.
This method is supported by patent literature describing the preparation of related trifluoroacetophenones using organometallic coupling strategies.
Halogen Exchange and Directed Metalation
Some methods involve halogen exchange or directed ortho-metalation to introduce the trifluoroacetyl group at the desired position:
- Halogenated intermediates (e.g., 5-bromo-1,2,3-trichlorobenzene derivatives) undergo metalation with magnesium or lithium reagents.
- Subsequent reaction with trifluoroacetyl sources yields the trifluoroacetylated product.
- This approach requires careful control of regioselectivity and reaction parameters to avoid poly-substitution or dehalogenation.
Such processes are elaborated in patent documents detailing the preparation of structurally similar trifluoroacetophenones.
Representative Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts acylation | Aromatic substrate, trifluoroacetyl chloride, AlCl3, 0-25 °C, anhydrous | 70-85 | Requires strict moisture control; regioselective |
| Organometallic coupling | Aryl bromide, Mg or Li metal, THF, -78 to 0 °C, trifluoroacetyl electrophile | 75-90 | High regioselectivity; sensitive to moisture |
| Directed metalation and acylation | Halogenated aromatic, n-BuLi or Mg, -78 °C, trifluoroacetyl chloride | 65-80 | Requires precise temperature control |
Analytical and Purity Data
- Purity of the synthesized compound is commonly confirmed by ^1H NMR , ^19F NMR , and mass spectrometry .
- For example, ^1H NMR spectra show characteristic aromatic proton shifts influenced by fluorine and trifluoromethyl substituents.
- ^19F NMR provides distinct signals for trifluoromethyl and trifluoroacetyl fluorines.
- Purity levels of 95% or higher are achievable with optimized reaction and purification protocols.
Summary of Key Literature and Patent Sources
- Patent ES2755333T3 describes acylation of fluorinated aromatic compounds with trifluoroacetyl groups, detailing reaction conditions and purity analysis.
- Patent US10696657B2 discusses organometallic coupling methods for related trifluoroacetophenones, including reagents, catalysts, and intermediates.
- Patent WO2016058896A1 provides a comprehensive method for preparing halogenated trifluoroacetophenones via metalation and acylation steps, emphasizing regioselectivity and process efficiency.
- PubChem and CAS databases confirm molecular identifiers and synonyms, supporting structural and purity data.
Chemical Reactions Analysis
Types of Reactions
Condensation: It can undergo condensation reactions with biphenyl, terphenyl, and other aromatic compounds to form new fluorinated polymers.
Oxidation: The compound can act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions
Grignard Reagents: Used in reduction reactions to form alcohols.
Lewis Acids: Such as AlCl3, used in Friedel-Crafts acylation.
Oxidizing Agents: Used in oxidation reactions to form N-oxides.
Major Products
2,2,2-Trifluoro-1-phenylethanol: Formed from reduction reactions.
Fluorinated Polymers: Formed from condensation reactions.
N-Oxides: Formed from oxidation reactions.
Scientific Research Applications
Scientific Research Applications
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one has potential biological activity. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity. Studies suggest that this compound may interact with specific biological targets, possibly influencing enzyme functions or cell signaling pathways. Its unique structure allows for significant interactions with proteins and enzymes, where multiple fluorine atoms enhance hydrogen bonding and may alter binding affinities compared to non-fluorinated analogs. Further research is needed to fully understand the specific interaction mechanisms and their implications for biological activity.
Structural Similarity
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of multiple fluorinated groups along with a carbonyl moiety. This structural arrangement imparts distinct chemical properties that enhance its utility in both synthetic chemistry and biological applications. The interplay between the trifluoromethyl group and the fluoro-substituted phenyl ring makes it a valuable compound for further exploration in research and industry.
Related Compounds
Other related compounds include:
- 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone, which has the molecular formula C9H3F7O .
- 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol, with the molecular formula C9H5F7O .
- 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid .
- Crystal form of 2-({2-fluoro-4-methyl-5-[(R)-(2,2,2-trifluoroethyl)sulfinyl]phenyl}imino)-3-(2,2,2-trifluoroethyl)-1,3-thiazolidin-4-one, which has the empirical formula C14H11F7N2O2S2 .
Mechanism of Action
The compound exerts its effects through various mechanisms:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The compound’s activity and physicochemical properties are influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Substituent and Property Comparison
*Calculated based on structural similarity to and .
Key Observations:
Para-trifluoromethyl groups increase metabolic stability due to strong electron-withdrawing effects, as seen in agrochemical intermediates .
Ketone Group Modification :
- Replacement of –COCH₃ with –COCF₃ (as in the target compound) significantly elevates electronegativity and resistance to enzymatic degradation, critical for prolonged activity in vivo .
Biological Activity
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on several enzymes, particularly those involved in cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways critical for cell survival and growth.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence and position of fluorine atoms significantly influence the compound's biological activity. For instance:
- Fluorine Substituents : The introduction of trifluoromethyl groups enhances lipophilicity and may improve cellular uptake.
- Positioning of Functional Groups : Variations in the positioning of fluorine atoms affect binding affinity to target enzymes.
Study 1: Inhibition of FGFR Kinases
In a study evaluating the inhibition of fibroblast growth factor receptors (FGFR), this compound demonstrated potent inhibitory effects with an IC50 value of 69.1 nM against FGFR1, indicating its potential as a therapeutic agent in targeting FGFR-related cancers .
Study 2: Antitumor Activity
A comprehensive evaluation in vivo showed that this compound reduced tumor growth in xenograft models of non-small cell lung cancer (NSCLC). The treatment group exhibited a significant reduction in tumor volume compared to controls, highlighting its therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one, and what critical parameters influence yield?
Methodological Answer: A common synthetic route involves Friedel-Crafts acylation of 2-fluoro-5-(trifluoromethyl)benzene derivatives with trifluoroacetyl chloride under anhydrous conditions. Key parameters include:
- Temperature control : Reactions often require cooling to -100°C to prevent side reactions (e.g., over-acylation or decomposition) .
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the electrophilic acylation agent.
- Purification : Column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol ensures high purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and fluoro (-F) substituents, while ¹H NMR resolves aromatic protons (δ 7.5–8.2 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 288.0321) confirms molecular formula C₁₀H₅F₇O.
- X-ray crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the trifluoromethyl group relative to the ketone .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Methodological Answer: SAR studies should focus on:
- Functional group modifications : Replace the trifluoromethyl group with -CF₂H or -CH₃ to assess hydrophobicity effects.
- Positional isomerism : Synthesize analogs with fluorine at the 3- or 4-position of the phenyl ring to compare binding affinities.
- Bioassay integration : Use enzyme inhibition assays (e.g., cytochrome P450) to correlate structural changes with activity. A reference table of analogs is provided below:
| Compound Name | Similarity Index | Key Structural Variation |
|---|---|---|
| 1-(4-(Trifluoromethoxy)phenyl)ethanone | 0.91 | -O-CF₃ instead of -CF₃ at position 5 |
| 2-Bromo-1-[3,5-di(CF₃)phenyl]ethanone | 0.85 | Bromo substitution at ketone position |
| 2',4'-Difluoro-5'-(CF₃)acetophenone | 0.89 | Additional fluorine at position 4 |
Data from SAR studies can resolve contradictions in biological activity reports (e.g., conflicting IC₅₀ values) .
Q. What challenges arise in optimizing reaction conditions for introducing trifluoromethyl groups during synthesis?
Methodological Answer: Key challenges include:
- Reagent compatibility : Trifluoromethylating agents (e.g., CF₃I or Togni’s reagent) require strict moisture-free conditions to avoid hydrolysis .
- Regioselectivity : Competing electrophilic substitution at meta vs. para positions necessitates directing groups (e.g., -NO₂) to control product distribution.
- Side reactions : Over-fluorination can occur if stoichiometry is not tightly controlled. Kinetic monitoring via in-situ ¹⁹F NMR helps mitigate this .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation) be resolved?
Methodological Answer: Discrepancies often stem from:
- Assay variability : Standardize conditions (e.g., pH, temperature) across studies. For example, conflicting IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
- Protein source : Recombinant vs. native enzymes may exhibit altered binding kinetics. Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
- Solvent effects : DMSO concentrations >1% can denature proteins; ensure consistency in vehicle controls .
Q. What strategies are effective in studying the compound’s interactions with biological targets like kinases or GPCRs?
Methodological Answer:
- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, focusing on fluorine’s role in hydrophobic pockets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate entropy-driven (fluorine desolvation) vs. enthalpy-driven interactions.
- Mutagenesis studies : Replace key residues (e.g., Tyr to Phe in kinase ATP-binding sites) to validate fluorine’s role in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
